![molecular formula C26H21FN6O2 B2683391 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione CAS No. 898443-73-7](/img/no-structure.png)
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C26H21FN6O2 and its molecular weight is 468.492. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Material Applications
Compounds with structural features similar to the one mentioned have been involved in the polymerization process to create novel polyureas. For instance, Mallakpour and Rafiee (2003) explored the polymerization of triazolidine-dione derivatives with diisocyanates under various conditions, producing aliphatic-aromatic polyureas with unique physical properties. This research indicates that similar compounds could be synthesized and potentially used in the development of new materials with specific mechanical and chemical properties (Mallakpour & Rafiee, 2003).
Biological Activities
The study of triazino and triazolo purine derivatives has shown that these compounds can possess significant biological activities, including anticancer, anti-HIV, and antimicrobial properties. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity. This suggests that structurally related compounds, like the one , could also be explored for their potential biological activities and therapeutic applications (Ashour et al., 2012).
Fluorescent Properties for Imaging
Compounds incorporating naphthalimide and piperazine units have been studied for their luminescent properties and potential applications in imaging. For instance, Gan et al. (2003) investigated piperazine substituted naphthalimide derivatives, highlighting their fluorescent properties and potential for photo-induced electron transfer. Such studies indicate the potential of similar compounds for use in fluorescent imaging and as probes in biological systems, due to their ability to undergo changes in fluorescence in response to environmental factors (Gan et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione' involves the synthesis of the triazinone ring system followed by the introduction of the naphthylmethyl and fluorophenyl groups.", "Starting Materials": [ "2,4,6-trichloro-1,3,5-triazine", "4-fluoroaniline", "7,9-dimethylguanine", "naphthalene", "methyl iodide", "potassium carbonate", "acetic acid", "sodium hydroxide", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 2,4,6-trichloro-1,3,5-triazine in dimethylformamide and add 4-fluoroaniline.", "b. Heat the reaction mixture at 100°C for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with chloroform and dry it under vacuum.", "Step 2: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one and naphthalene in chloroform.", "b. Add methyl iodide and potassium carbonate to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with chloroform and dry it under vacuum.", "Step 3: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one and 7,9-dimethylguanine in acetic acid.", "b. Add sodium hydroxide to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with ethanol and dry it under vacuum." ] } | |
Numéro CAS |
898443-73-7 |
Nom du produit |
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione |
Formule moléculaire |
C26H21FN6O2 |
Poids moléculaire |
468.492 |
Nom IUPAC |
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthalen-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C26H21FN6O2/c1-30-23-22(24(34)31(2)26(30)35)32-15-21(17-10-12-19(27)13-11-17)29-33(25(32)28-23)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,14-15H2,1-2H3 |
Clé InChI |
GFGYVVNSDXWBBF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





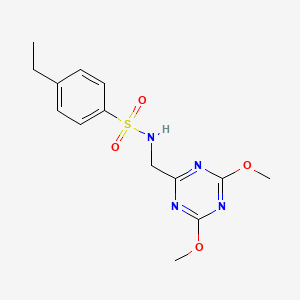
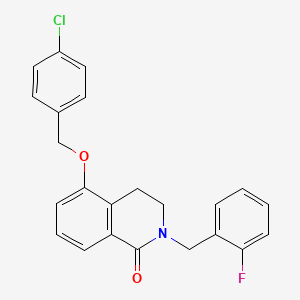
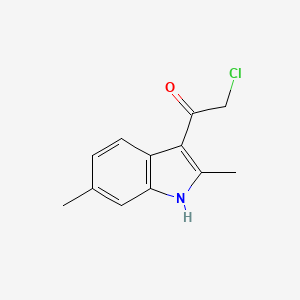
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
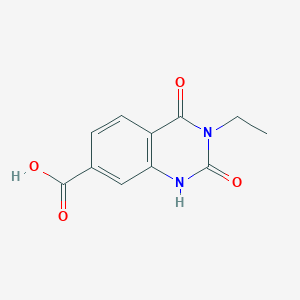

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
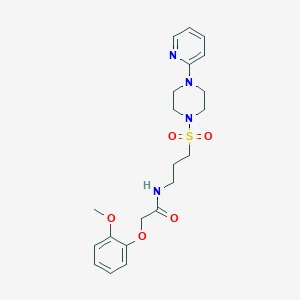

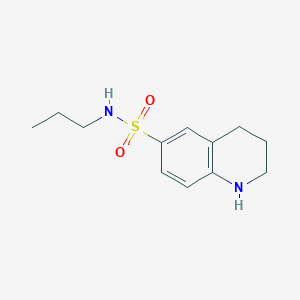
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)